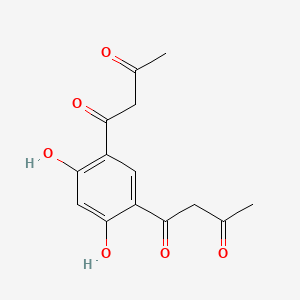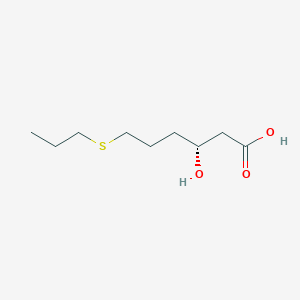
(3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid is an organic compound with a unique structure that includes a hydroxyl group, a propylsulfanyl group, and a hexanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as hexanoic acid and propylthiol.
Formation of Intermediate: The hexanoic acid is first converted into an intermediate compound through a series of reactions, including esterification and reduction.
Introduction of Propylsulfanyl Group: The intermediate is then reacted with propylthiol under specific conditions to introduce the propylsulfanyl group.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the 3rd position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of catalysts, reaction conditions, and purification methods to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The propylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 3-oxo-6-(propylsulfanyl)hexanoic acid.
Reduction: Reduction of the carboxylic acid group can yield 3-hydroxy-6-(propylsulfanyl)hexanol.
Substitution: Substitution of the propylsulfanyl group can yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and propylsulfanyl groups play crucial roles in its biological activity. The compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-Hydroxyhexanoic acid: Lacks the propylsulfanyl group, making it less hydrophobic.
6-(Propylsulfanyl)hexanoic acid: Lacks the hydroxyl group, affecting its reactivity and biological activity.
(3R)-3-Hydroxy-6-(methylsulfanyl)hexanoic acid: Contains a methylsulfanyl group instead of a propylsulfanyl group, altering its chemical properties.
Uniqueness
(3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid is unique due to the presence of both the hydroxyl and propylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
401846-24-0 |
|---|---|
Molekularformel |
C9H18O3S |
Molekulargewicht |
206.30 g/mol |
IUPAC-Name |
(3R)-3-hydroxy-6-propylsulfanylhexanoic acid |
InChI |
InChI=1S/C9H18O3S/c1-2-5-13-6-3-4-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m1/s1 |
InChI-Schlüssel |
RHSMYMVNMUQOFG-MRVPVSSYSA-N |
Isomerische SMILES |
CCCSCCC[C@H](CC(=O)O)O |
Kanonische SMILES |
CCCSCCCC(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


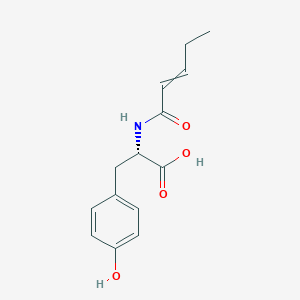
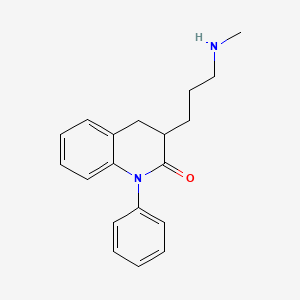
![2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B14233141.png)
![Diazene, [(trimethylsilyl)methyl]-](/img/structure/B14233142.png)
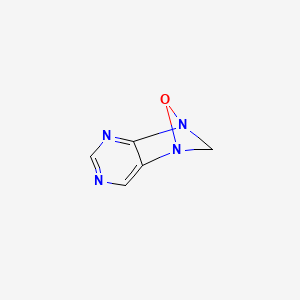
![5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14233146.png)

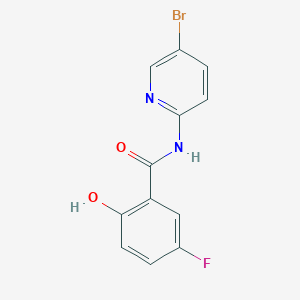

![2-{[4-(Benzyloxy)butyl]sulfanyl}-4-ethenyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B14233172.png)
![2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole](/img/structure/B14233178.png)
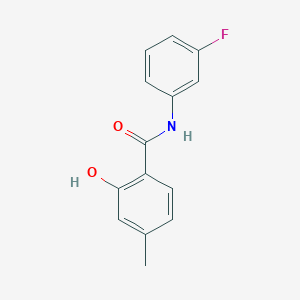
![3-(3-Methoxypropyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14233200.png)
